Actiphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

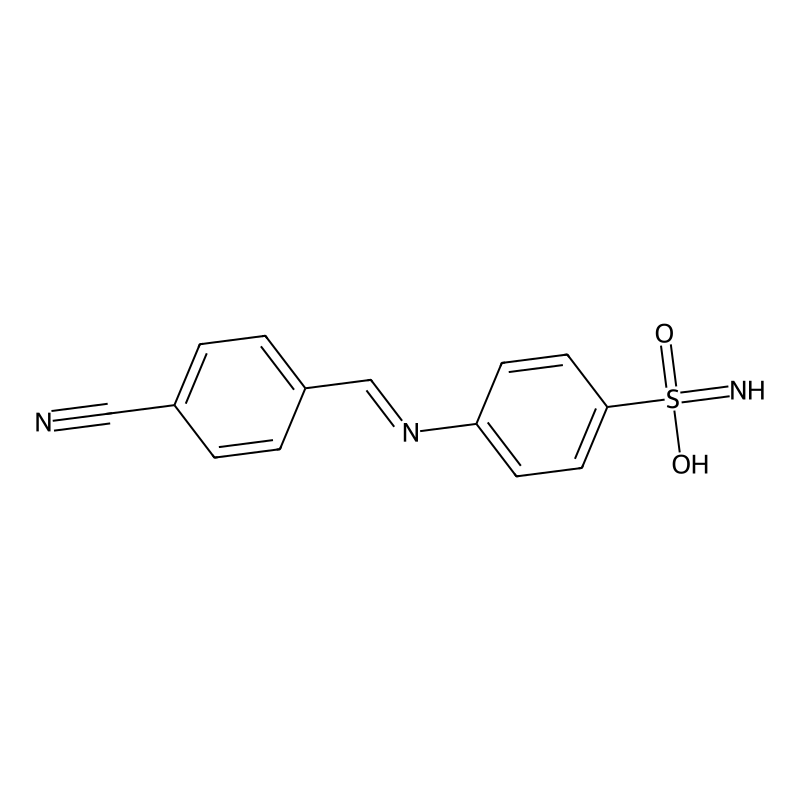

Actiphenol, also known as Actinophenol, is a natural compound primarily isolated from various species of the genus Streptomyces. It is classified as a bacterial metabolite and has garnered attention due to its biological activities, particularly its antiviral properties. The chemical structure of actiphenol features a phenolic moiety, which is essential for its biological function and reactivity in chemical processes .

While the exact mechanism of action remains unclear, studies suggest actiphenol exhibits weak inhibitory activity on protein translation in eukaryotic cells []. This mechanism likely differs from cycloheximide, a potent protein synthesis inhibitor, due to the structural variations []. Further research is needed to elucidate the specific mechanism by which actiphenol affects cellular processes.

Antibacterial Activity

Studies have investigated Actiphenol's effectiveness against various bacterial strains, including some known to cause human infections []. Researchers have explored its mechanism of action, which may involve disrupting bacterial protein synthesis [].

Antifungal Activity

Scientific literature suggests antifungal properties of Actiphenol against certain fungal species []. Further research is needed to understand its potential as an antifungal agent.

Agricultural Applications

Some studies have looked at the potential use of Actiphenol for crop protection against fungal and bacterial plant pathogens []. More research is required to determine its efficacy and safety in agricultural settings.

- Friedel-Crafts Alkylation and Acylation: Actiphenol can react with alkyl halides or acyl halides in the presence of a Lewis acid catalyst, allowing for the introduction of alkyl or acyl groups into its structure.

- Reduction Reactions: The compound can be reduced to yield various derivatives, including cyclohexanone moieties, which are relevant in the biosynthesis of related compounds like cycloheximide .

These reactions highlight actiphenol's versatility as a precursor in organic synthesis and its role in natural product biosynthesis.

Actiphenol exhibits significant biological activity, particularly as an antiviral agent. Research has shown that it is effective against viruses such as coxsackievirus B3 and influenza A, making it a compound of interest for potential therapeutic applications . Its mechanism of action is thought to involve interference with viral replication processes.

The synthesis of actiphenol can be achieved through both natural extraction and synthetic routes:

- Natural Extraction: Actiphenol is typically extracted from Streptomyces species through fermentation processes.

- Synthetic Approaches: Various synthetic methods have been developed, including the synthesis of normethyl analogues. These methods often involve multi-step organic reactions that modify the phenolic structure to enhance biological activity or alter properties for specific applications .

Interaction studies have focused on understanding how actiphenol interacts with biological targets, particularly viral proteins. These studies aim to elucidate the mechanisms by which actiphenol exerts its antiviral effects. The insights gained could inform the design of new antiviral agents that mimic or enhance actiphenol's activity against specific pathogens.

Several compounds share structural or functional similarities with actiphenol. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cycloheximide | Contains a glutarimide structure | Antifungal and antibacterial properties |

| Resveratrol | Polyphenolic compound | Antioxidant and anti-inflammatory effects |

| Quercetin | Flavonoid with multiple hydroxyl groups | Antioxidant and antiviral properties |

Uniqueness of Actiphenol

Actiphenol stands out due to its specific antiviral activity against certain viruses like coxsackievirus B3 and influenza A, which is not commonly found among similar compounds. Its unique biosynthetic pathway involving Streptomyces species also distinguishes it from other phenolic compounds that may not share the same origin or biological profile .

Discovery Timeline in Streptomyces Research

Actiphenol was first reported in 1956 by Highet and Prelog, who isolated it from Streptomyces albulus (ETH 7796) during investigations into cycloheximide-producing actinomycetes. The compound was identified as a metabolic byproduct in culture filtrates, distinguished by its bright yellow fluorescence under UV light and solubility in alkaline solutions. Early structural elucidation revealed a 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione backbone, establishing it as a member of the glutarimide family.

The 1960s–1980s saw limited interest in actiphenol, overshadowed by cycloheximide’s prominence as a protein synthesis inhibitor. However, the 2000s marked a resurgence, driven by discoveries of its antiviral properties and ecological roles in insect-associated Streptomyces symbionts.

Evolution of Scientific Interest

Initial studies focused on actiphenol’s structural relationship to cycloheximide and its weak translation inhibition activity. The 2014 discovery of a shared biosynthetic pathway for actiphenol and cycloheximide in Streptomyces sp. YIM65141 revolutionized understanding, revealing an acyltransferase-less type I polyketide synthase (PKS) system. This finding positioned actiphenol as a potential biosynthetic intermediate, with its phenol moiety undergoing reduction to form cycloheximide’s cyclohexanone group.

Recent work has expanded into glycosylated derivatives, such as α-l-rhamnosyl-actiphenol from millipede-associated Streptomyces sp. ML6, highlighting evolutionary adaptations in host-microbe interactions.

Taxonomic Distribution Among Streptomyces Species

Actiphenol production is widespread across Streptomyces, with notable strains including:

This distribution underscores actiphenol’s ecological versatility, spanning free-living and symbiotic lifestyles.

Genomic Architecture

The biosynthesis of actiphenol is governed by the chx gene cluster, a 35-kb genomic locus in Streptomyces sp. YIM56141 [1] [3]. This cluster contains 15 open reading frames (ORFs), including three acyltransferase (AT)-less type I polyketide synthase (PKS) genes (chxF, chxG, chxH), post-PKS tailoring enzymes (chxI, chxJ), and regulatory elements (chxE, chxA) [1]. Critical to carbon scaffold assembly, chxJ encodes a multidomain enzyme featuring an acyl-CoA ligase (AL), acyl carrier protein (ACP), and reductase (R) domain, while chxI encodes a cytochrome P450 oxidase [1]. Gene inactivation studies demonstrate that chxE, a putative thioesterase, is essential for both actiphenol and cycloheximide production, as its deletion abolishes synthesis of both compounds [1].

Regulatory Elements and Expression Patterns

The chx cluster employs a Streptomyces antibiotic regulatory protein (SARP), ChxA, homologous to PimR-like transcriptional activators [3]. While chxA overexpression in native Streptomyces sp. YIM56141 does not enhance actiphenol titers, its heterologous expression in Streptomyces amphibiosporus increases lactimidomycin production fivefold, suggesting conserved regulatory logic among glutarimide polyketide pathways [3]. The chx cluster also harbors a type II thioesterase (chxB) proposed to rectify misprimed ACP domains, ensuring fidelity during polyketide chain elongation [1].

Acyltransferase-less Type I Polyketide Synthase Machinery

Modular Organization and Catalytic Domains

Actiphenol biosynthesis utilizes an AT-less type I PKS system, where discrete AT domains are replaced by trans-acting enzymes [1] [4]. The core PKS modules (ChxF, ChxG, ChxH) lack integrated AT domains, instead relying on free-standing ATs for malonyl-CoA loading [1]. Each module follows a canonical KS-AT-DH-KR-ACP architecture, with the ketosynthase (KS) domain catalyzing decarboxylative Claisen condensation [4]. Cryo-EM studies of homologous PKS systems reveal a reaction chamber where the ACP shuttles intermediates between catalytic domains, with inter-module substrate transfer mediated by docking domains [4].

Carbon Scaffold Assembly Mechanisms

The actiphenol backbone originates from a tetraketide intermediate synthesized via iterative decarboxylation of malonyl-CoA extender units [1]. ChxJ plays a dual role: its AL domain activates the tetraketide carboxylate, while the R domain reduces it to an aldehyde intermediate [1]. ChxI then oxidizes C-8, enabling spontaneous intramolecular aldol condensation between C-9 and C-14 to form preactiphenol [1]. Notably, the absence of dedicated dehydratases or cyclases in the chx cluster implies non-enzymatic or horizontally acquired tailoring steps [1].

Co-production with Cycloheximide

Shared Biosynthetic Machinery Evidence

Genetic and biochemical evidence confirms actiphenol (phenol form) and cycloheximide (cyclohexanone form) derive from a common pathway [1]. The ΔchxE mutant abolishes both metabolites, while isotopic labeling demonstrates actiphenol serves as the precursor for cyclohexanone formation via phenol reduction [1]. This reduction, unprecedented in natural product biosynthesis, likely involves NADPH-dependent reductases outside the chx cluster [1].

Evolutionary Implications of Shared Pathways

Phylogenetic analysis reveals chx-like clusters in diverse Streptomyces species, including S. griseus and S. noursei, with conserved PKS modules but divergent tailoring enzymes [1] [3]. This modular evolution enables structural diversification: actiphenol-producing strains retain ancestral phenol oxidase activity, while cycloheximide producers acquired additional reductases [1]. The coexistence of both metabolites in modern strains suggests ecological advantages, potentially mediating bacterial competition via differential eukaryotic translation inhibition [1] [2].

The biosynthetic pathway of actiphenol begins with the action of ChxE, a five-module acyltransferase-less type I polyketide synthase that serves as the central machinery for constructing the glutarimide-containing polyketide backbone [1] [2] [4]. ChxE represents a highly specialized enzyme system that differs fundamentally from conventional polyketide synthases in its architectural organization and substrate specificity.

Structural Architecture and Module Organization

ChxE consists of five discrete modules arranged in a linear assembly line configuration, each responsible for incorporating a single malonyl-CoA extender unit into the growing polyketide chain [1] [2]. The enzyme architecture reveals striking homology to other acyltransferase-less polyketide synthases, particularly SmdI from streptimidone biosynthesis, sharing 59% sequence identity [2] [4]. However, ChxE possesses unique structural features that distinguish it from related enzymes, including the presence of a C-terminal thioesterase domain that is absent in SmdI [1] [2].

The modular organization of ChxE follows the classical paradigm of type I polyketide synthases, where each module contains minimally essential domains: a ketosynthase domain, an acyl carrier protein domain, and associated reductive domains [1] [2]. The absence of integrated acyltransferase domains necessitates the involvement of ChxB, a discrete acyltransferase enzyme that loads malonyl-CoA extender units onto each module in trans [1] [2].

Catalytic Mechanism and Polyketide Chain Extension

The catalytic mechanism of ChxE involves a series of decarboxylative condensation reactions that extend the polyketide chain by two carbon units at each module [1] [2]. The process begins with the loading of an initial acetyl unit, followed by sequential condensation with malonyl-CoA units provided by ChxB. Each condensation reaction involves the formation of a C-C bond between the growing polyketide chain and the incoming malonyl unit, accompanied by the release of carbon dioxide [1] [2].

The stereochemical outcome of each condensation reaction is precisely controlled by the ketosynthase domains within each module, ensuring the correct configuration of the growing polyketide chain [1] [2]. The presence of various reductive domains within the modules allows for the modification of the β-keto groups formed during condensation, generating the appropriate oxidation states required for subsequent transformations [1] [2].

Substrate Specificity and Product Formation

ChxE demonstrates remarkable substrate specificity, accepting only malonyl-CoA as extender units while rejecting other potential substrates such as methylmalonyl-CoA [1] [2]. This specificity is crucial for the formation of the unbranched polyketide chain that serves as the precursor to actiphenol. The enzyme produces a nascent glutarimide-containing polyketide intermediate that retains a carboxylic acid group essential for subsequent enzymatic transformations [1] [2].

The product released from ChxE represents a common intermediate in the biosynthesis of multiple glutarimide-containing compounds, including cycloheximide, actiphenol, and related natural products [1] [2] [4]. This intermediate contains the complete carbon skeleton required for actiphenol formation, including the glutarimide moiety and the precursor to the phenolic ring system [1] [2].

Intramolecular Aldol Condensation Processes

Following the initial polyketide assembly and carboxylic acid reduction steps, the biosynthesis of actiphenol involves a critical intramolecular aldol condensation process that establishes the six-membered carbocyclic ring system [3] [5] [6]. This transformation represents a remarkable example of non-enzymatic cyclization in natural product biosynthesis, where thermodynamic and kinetic factors drive the formation of the aromatic phenol ring.

Thermodynamic Driving Forces

The intramolecular aldol condensation in actiphenol biosynthesis is governed by several thermodynamic factors that favor ring formation over competing reactions [5] [6] [7]. The formation of five- and six-membered rings is particularly favored due to the absence of significant ring strain, contrasting with the destabilizing effects associated with smaller ring systems [7] [8] [9].

The driving force for cyclization arises from the relief of conformational strain present in the linear aldehyde intermediate, combined with the stabilization achieved through the formation of the cyclic enolate system [5] [6]. The process involves the formation of a carbon-carbon bond between the alpha carbon of one carbonyl group and the carbonyl carbon of another, resulting in the characteristic beta-hydroxy carbonyl structure of aldol products [5] [6].

Mechanistic Pathway and Intermediate Formation

The intramolecular aldol condensation mechanism follows the classical pathway established for carbonyl condensation reactions, adapted to the specific structural constraints of the actiphenol precursor [5] [6]. The process begins with the formation of an enolate ion at the appropriate alpha position, facilitated by the presence of electron-withdrawing groups that stabilize the resulting carbanion [5] [6].

The nucleophilic enolate then attacks the electrophilic carbonyl carbon within the same molecule, forming the critical carbon-carbon bond that establishes the six-membered ring framework [5] [6]. The resulting alkoxide intermediate undergoes protonation to yield the beta-hydroxy carbonyl compound, which subsequently undergoes dehydration to form the aromatic phenol ring characteristic of actiphenol [5] [6].

Regioselectivity and Product Specificity

The regioselectivity of the intramolecular aldol condensation is determined by the relative stability of the possible enolate intermediates and the geometric constraints imposed by the molecular structure [7] [8] [9]. The formation of the six-membered ring is strongly favored over alternative cyclization patterns due to the optimal positioning of the reactive centers and the absence of unfavorable steric interactions [7] [8].

The specificity for phenol formation over alternative ring systems reflects the thermodynamic preference for aromatic stabilization, which provides additional driving force for the dehydration step that follows the initial aldol condensation [5] [6]. This aromatic stabilization represents a significant energetic advantage, estimated to be approximately 36 kcal/mol for benzene ring systems [10] [11].

ChxJ-Mediated Reduction of Carboxylic Acid Groups

The conversion of the carboxylic acid functionality in the nascent polyketide intermediate to the corresponding aldehyde represents a crucial step in actiphenol biosynthesis, catalyzed by the carboxylic acid reductase enzyme ChxJ [1] [2] [12]. This transformation is essential for generating the electrophilic aldehyde group required for subsequent intramolecular aldol condensation reactions.

Enzyme Architecture and Domain Organization

ChxJ belongs to the carboxylic acid reductase family of enzymes, characterized by a distinctive three-domain architecture comprising an acyl-CoA ligase domain, an acyl carrier protein domain, and a reductase domain [1] [2] [12] [13]. This multi-domain organization enables the enzyme to perform the complex transformation of carboxylic acids to aldehydes through a carefully orchestrated series of reactions.

The acyl-CoA ligase domain is responsible for the initial activation of the carboxylic acid substrate through the formation of an acyl-adenylate intermediate, utilizing ATP as the energy source [12] [13]. The acyl carrier protein domain provides the phosphopantetheine cofactor necessary for covalent substrate attachment, while the reductase domain contains the active site responsible for the NADPH-dependent reduction reaction [12] [13].

Catalytic Mechanism and Cofactor Requirements

The catalytic mechanism of ChxJ involves a two-step process that converts the carboxylic acid group to an aldehyde through the intermediacy of a covalently bound acyl-thioester [12] [13]. The reaction begins with the ATP-dependent formation of an acyl-adenylate intermediate, followed by the transfer of the activated acyl group to the phosphopantetheine arm of the acyl carrier protein domain [12] [13].

The covalently bound acyl-thioester intermediate is then reduced by NADPH in the reductase domain, generating the corresponding aldehyde product [12] [13]. The reaction exhibits strict cofactor requirements, with ATP serving as the energy source for substrate activation and NADPH providing the reducing equivalents for the reduction step [12] [13].

Substrate Specificity and Product Formation

ChxJ demonstrates remarkable substrate specificity for the glutarimide-containing polyketide intermediate produced by ChxE, exhibiting 59% sequence identity with the carboxylic acid reductase from Nocardia iowensis [1] [2]. The enzyme effectively reduces the carboxylic acid group while maintaining the integrity of the glutarimide moiety and the polyketide chain structure [1] [2].

The aldehyde product generated by ChxJ serves as the crucial electrophilic component for the subsequent intramolecular aldol condensation reaction [1] [2]. The positioning of the aldehyde group within the molecular framework is precisely controlled to ensure the correct regiochemistry of the cyclization reaction [1] [2].

ChxI Cytochrome P450 Activity in C-8 Oxidation

The cytochrome P450 enzyme ChxI plays a pivotal role in actiphenol biosynthesis by catalyzing the oxidation of the C-8 position, representing a critical step in the formation of the phenolic ring system [1] [2] [14]. This transformation exemplifies the remarkable versatility of cytochrome P450 enzymes in natural product biosynthesis, where precise regio- and stereochemical control is essential for product formation.

Cytochrome P450 Architecture and Active Site Organization

ChxI belongs to the cytochrome P450 superfamily of heme-containing monooxygenases, characterized by the presence of a protoporphyrin IX prosthetic group coordinated to a cysteine thiolate ligand [14] [15]. The enzyme exhibits the typical cytochrome P450 architecture, including the characteristic heme-binding domain and the substrate-binding cavity that determines the specificity and selectivity of the oxidation reaction [14] [15].

The active site of ChxI is specifically adapted for the oxidation of the actiphenol precursor, with amino acid residues positioned to facilitate the proper orientation of the substrate and the selective oxidation of the C-8 position [14] [15]. The enzyme requires the presence of NADPH and molecular oxygen as cofactors, consistent with the general mechanism of cytochrome P450-catalyzed oxidations [14] [15].

Catalytic Mechanism and Oxygen Activation

The catalytic mechanism of ChxI follows the classical cytochrome P450 catalytic cycle, involving the formation of a highly reactive iron-oxo intermediate known as Compound I [14] [15]. The process begins with substrate binding to the ferric enzyme, followed by reduction of the heme iron to the ferrous state by NADPH [14] [15].

The ferrous enzyme then binds molecular oxygen, forming a ferrous-dioxygen complex that undergoes further reduction to generate the perferryl intermediate [14] [15]. This highly reactive species abstracts a hydrogen atom from the C-8 position of the substrate, forming a substrate radical that subsequently undergoes oxygen rebound to form the hydroxylated product [14] [15].

Substrate Specificity and Product Formation

ChxI demonstrates high specificity for the aldehyde intermediate generated by the intramolecular aldol condensation reaction, selectively oxidizing the C-8 position while leaving other potential sites of oxidation unmodified [1] [2]. The enzyme catalyzes the insertion of a single oxygen atom derived from molecular oxygen, consistent with the monooxygenase activity characteristic of cytochrome P450 enzymes [14] [15].

The hydroxylated product formed by ChxI represents a crucial intermediate in the actiphenol biosynthetic pathway, providing the necessary functionality for subsequent enzymatic transformations [1] [2]. The precise positioning of the hydroxyl group at the C-8 position is essential for the proper formation of the phenolic ring system that characterizes actiphenol [1] [2].

ChxG-Catalyzed Phenol Reduction Mechanisms

The enzyme ChxG represents a critical branching point in the biosynthesis of cycloheximide and actiphenol, functioning as a gatekeeper that determines the fate of the phenolic intermediate [1] [2] [3]. This enzyme belongs to the Old Yellow Enzyme family of flavin-dependent oxidoreductases and catalyzes the challenging reduction of the aromatic phenol ring to form the cyclohexanone moiety characteristic of cycloheximide.

Old Yellow Enzyme Family Catalysis

ChxG belongs to the Old Yellow Enzyme family, a group of flavin mononucleotide-dependent oxidoreductases that catalyze the reduction of activated alkenes and aromatic compounds [16] [17] [18]. These enzymes are characterized by their ability to bind phenolic ligands and form distinctive charge-transfer complexes that exhibit long-wavelength absorption bands in the 500-800 nm range [16] [17] [19].

The catalytic mechanism of Old Yellow Enzyme family members involves the formation of a charge-transfer complex between the phenolic substrate and the oxidized flavin cofactor [16] [17] [19]. The phenol acts as the electron donor while the flavin serves as the electron acceptor, forming a stabilized complex that facilitates the subsequent reduction reaction [16] [17] [19].

The enzyme active site contains critical amino acid residues, including histidine and asparagine residues that form hydrogen bonds with the phenolic substrate and stabilize the anionic form involved in the charge-transfer interaction [16] [17]. These interactions are essential for proper substrate binding and catalytic activity [16] [17].

Overcoming Benzene Ring Resonance Energy

The reduction of the benzene ring in the actiphenol precursor represents one of the most thermodynamically challenging transformations in natural product biosynthesis, requiring the enzyme to overcome the substantial resonance stabilization energy of the aromatic system [10] [11] [20]. The resonance energy of benzene is approximately 36 kcal/mol, representing a significant thermodynamic barrier to reduction [10] [11] [20].

ChxG must overcome this energetic barrier through the coupled hydrolysis of NADPH and the formation of favorable enzyme-substrate interactions that stabilize the transition state for aromatic reduction [1] [2] [3]. The enzyme achieves this through the precise positioning of the flavin cofactor and the creation of an optimal microenvironment that facilitates electron transfer from NADPH to the aromatic substrate [16] [17].

The reduction mechanism involves the transfer of electrons from the reduced flavin cofactor to the aromatic ring system, effectively disrupting the aromatic delocalization and enabling the formation of the cyclohexanone product [16] [17]. This process requires the careful management of electron flow and the stabilization of high-energy intermediates [16] [17].

Preactiphenol as Reaction Intermediate

The reduction of the phenolic ring by ChxG proceeds through the formation of a key intermediate known as preactiphenol, which represents a partially reduced form of the aromatic substrate [1] [2] [3]. This intermediate plays a crucial role in determining the ultimate fate of the biosynthetic pathway, serving as the branch point between actiphenol and cycloheximide formation [1] [2] [3].

Preactiphenol is characterized by the presence of a partially saturated ring system that retains some degree of conjugation while exhibiting increased reactivity toward further reduction [1] [2] [3]. The formation of this intermediate is facilitated by the specific binding interactions between the substrate and the ChxG active site, which position the aromatic ring in the optimal orientation for electron transfer [1] [2] [3].

The fate of preactiphenol depends on the relative activity of ChxG and competing enzymatic pathways, with high ChxG activity leading to complete reduction and cycloheximide formation, while limited ChxG activity results in the accumulation of the partially reduced intermediate that eventually yields actiphenol [1] [2] [3].

ChxH-Mediated Final Reduction Steps

The final enzymatic step in cycloheximide biosynthesis involves the action of ChxH, a ketoreductase enzyme that catalyzes the reduction of the cyclohexanone intermediate to form the fully reduced cyclohexanone ring system [1] [2]. While ChxH is not directly involved in actiphenol formation, understanding its mechanism provides important insights into the enzymatic machinery of the pathway and the structural requirements for substrate recognition.

Ketoreductase Architecture and Catalytic Mechanism

ChxH belongs to the short-chain dehydrogenase family of enzymes, characterized by a conserved catalytic mechanism involving the reduction of ketone groups to the corresponding alcohols [1] [2]. The enzyme utilizes NADH or NADPH as the electron donor and exhibits stereospecific reduction of the cyclohexanone substrate [1] [2].

The catalytic mechanism involves the formation of a ternary complex between the enzyme, the cofactor, and the substrate, followed by the stereospecific transfer of a hydride ion from the nicotinamide ring to the ketone carbonyl group [1] [2]. The reaction proceeds through a transition state that is stabilized by specific interactions between the substrate and active site residues [1] [2].

Substrate Specificity and Product Formation

ChxH demonstrates high specificity for the cyclohexanone intermediate produced by the ChxG-catalyzed reduction of the phenolic precursor [1] [2]. The enzyme exhibits strict stereochemical requirements, producing only the specific stereoisomer of the reduced product that is incorporated into cycloheximide [1] [2].

The final product of the ChxH-catalyzed reaction represents the completed cyclohexanone ring system that characterizes cycloheximide, demonstrating the precise control exercised by the enzymatic machinery in determining the final structure of the natural product [1] [2].